1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a complex halogenated aromatic compound characterized by the presence of bromine and multiple fluorine atoms, along with a trifluoromethoxy group attached to a benzene ring. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science. The molecular formula of this compound is , and its structure is significant due to the arrangement of halogen atoms which influences its reactivity and interactions.
This compound falls under the category of halogenated aromatic compounds, which are widely studied for their chemical behavior and applications in synthetic organic chemistry. It can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules. The classification includes:
The synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene typically involves halogenation reactions. A common method includes:
The molecular structure of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can be represented as follows:
FC(F)(F)C1=C(C(Br)=C(C(=C1F)F)F)OC(F)(F)F
BUYSIDPAOVWMQX-UHFFFAOYSA-N
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions:
The reactivity of this compound is significantly influenced by the presence of multiple electronegative fluorine atoms and the bromine atom, which modulate its electrophilic and nucleophilic properties.
The mechanism of action for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene varies depending on the type of reaction:
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene has several notable applications:
This compound's unique structure and properties make it valuable in various scientific research areas, contributing to advancements in organic chemistry and materials science.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1